molecular formula C8H8N2 B14645570 Cyclohex-1-ene-1,2-dicarbonitrile CAS No. 52477-67-5

Cyclohex-1-ene-1,2-dicarbonitrile

Cat. No.: B14645570
CAS No.: 52477-67-5
M. Wt: 132.16 g/mol
InChI Key: DQHYRZOIWCUKCL-UHFFFAOYSA-N
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Description

Cyclohex-1-ene-1,2-dicarbonitrile is an organic compound with the molecular formula C8H8N2 It is characterized by a cyclohexene ring with two nitrile groups attached at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohex-1-ene-1,2-dicarbonitrile can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. For instance, the reaction between 1,3-butadiene and maleic anhydride can produce cyclohexene derivatives, which can then be converted to this compound through further chemical modifications .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of solvents like xylene to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Cyclohex-1-ene-1,2-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form cyclohexene-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: Nucleophilic substitution reactions can replace the nitrile groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Cyclohex-1-ene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other materials with specific properties

Mechanism of Action

The mechanism by which cyclohex-1-ene-1,2-dicarbonitrile exerts its effects depends on the specific reaction or application. In chemical reactions, the nitrile groups play a crucial role in determining the reactivity and the type of products formed. The compound can act as a ligand in coordination chemistry, forming complexes with metal ions and influencing their properties .

Comparison with Similar Compounds

Cyclohex-1-ene-1,2-dicarbonitrile can be compared with other similar compounds, such as:

    Cyclohexene-1-carbonitrile: This compound has a single nitrile group and exhibits different reactivity and applications.

    Cyclohexene-1,2-dicarboxylic acid: The carboxylic acid groups provide different chemical properties and reactivity compared to nitrile groups.

    Cyclohex-1-ene-1,2-diamine:

This compound stands out due to its dual nitrile groups, which offer unique reactivity and versatility in various chemical reactions and applications.

Properties

CAS No.

52477-67-5

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

cyclohexene-1,2-dicarbonitrile

InChI

InChI=1S/C8H8N2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H2

InChI Key

DQHYRZOIWCUKCL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C#N)C#N

Origin of Product

United States

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